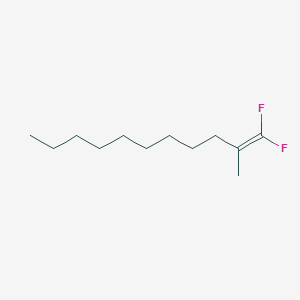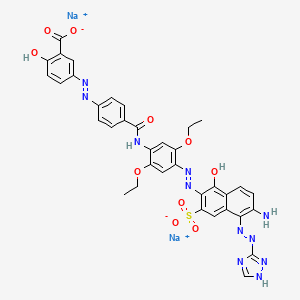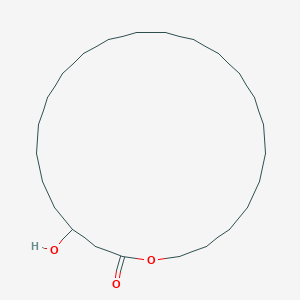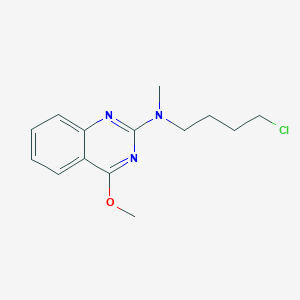
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinazoline ring, a 4-chlorobutyl group, a methoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring. The 4-chlorobutyl group is then introduced through a nucleophilic substitution reaction using 4-chlorobutyl chloride. The methoxy group is added via methylation using dimethyl sulfate or methyl iodide. Finally, the N-methyl group is introduced through a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(4-chlorobutyl)-N-methylquinazolin-2-amine.
Reduction: Formation of dihydro-N-(4-chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine.
Substitution: Formation of N-(4-aminobutyl)-4-methoxy-N-methylquinazolin-2-amine or N-(4-thiobutyl)-4-methoxy-N-methylquinazolin-2-amine
科学的研究の応用
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials .
作用機序
The mechanism of action of N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins .
類似化合物との比較
Similar Compounds
- N-(4-Chlorobutyl)-4-methoxyquinazolin-2-amine
- N-(4-Chlorobutyl)-N-methylquinazolin-2-amine
- 4-Methoxy-N-methylquinazolin-2-amine
Uniqueness
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-chlorobutyl group enhances its ability to undergo nucleophilic substitution reactions, while the methoxy and methyl groups contribute to its stability and solubility .
特性
CAS番号 |
84523-80-8 |
|---|---|
分子式 |
C14H18ClN3O |
分子量 |
279.76 g/mol |
IUPAC名 |
N-(4-chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine |
InChI |
InChI=1S/C14H18ClN3O/c1-18(10-6-5-9-15)14-16-12-8-4-3-7-11(12)13(17-14)19-2/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChIキー |
YBBZJNCFNVOZPI-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCCl)C1=NC2=CC=CC=C2C(=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


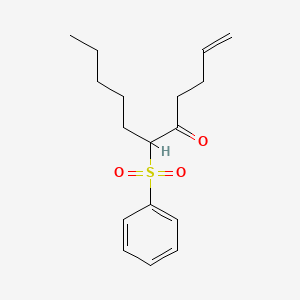
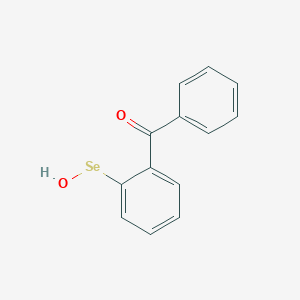

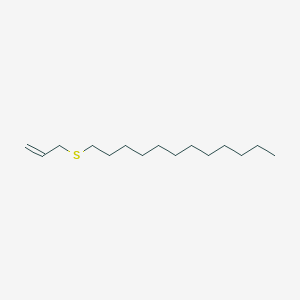
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
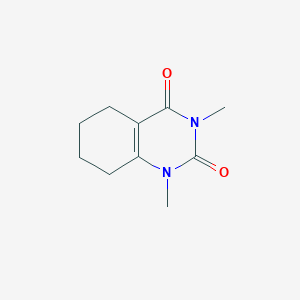
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)

